5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
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Description
5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole, commonly referred to as 5-[(E)-2-[5-(3-ClF)F]E]-3-MeNO, is an organic compound and a member of the oxazole family. It is a heterocyclic compound that consists of a five-membered ring containing an oxygen and nitrogen atom, and is a colorless, crystalline solid. It is a versatile intermediate in organic synthesis, and is used in a variety of applications in the pharmaceutical and agrochemical industries.
Scientific Research Applications
Anticancer and Antimicrobial Applications
The synthesis and study of molecules structurally similar to "5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole" have shown promising anticancer and antimicrobial properties. For instance, compounds incorporating 1,3-oxazole clubbed with pyridyl-pyrazolines have been investigated for their anticancer activity against 60 cancer cell lines and exhibited potent efficacy. Moreover, these compounds demonstrated significant in vitro antibacterial and antifungal activities, highlighting their potential in combating pathogenic strains and contributing to overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Pharmacological Properties
Research into the pharmacological aspects of furan and oxazole derivatives, similar to the compound , has uncovered a variety of biological activities. Studies have synthesized and evaluated compounds for their anti-inflammatory, antibacterial, and anti-nociceptive properties, revealing that certain derivatives exhibit high activity levels. These findings suggest a broad spectrum of potential therapeutic applications for these compounds, underscoring their relevance in the development of new drugs with improved efficacy and safety profiles (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Synthesis and Structural Analysis
The compound and its analogs have been the subject of extensive synthesis and structural analysis to understand their chemical behavior and potential applications further. Research focusing on the synthesis of furan compounds, their cyclization derivatives, and the study of their dipole moments and quantum chemical structure has provided valuable insights. These studies contribute to the ongoing development of novel compounds with enhanced pharmacological and biological activities (Hirao, Kato, Hayakawa, & Tateishi, 1971).
properties
IUPAC Name |
5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-10-16(19(20)21)15(23-18-10)8-6-13-5-7-14(22-13)11-3-2-4-12(17)9-11/h2-9H,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXVUGWYTQYERN-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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